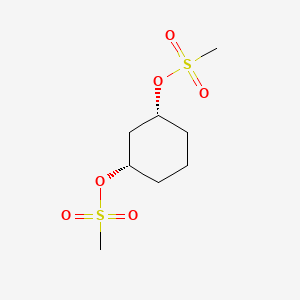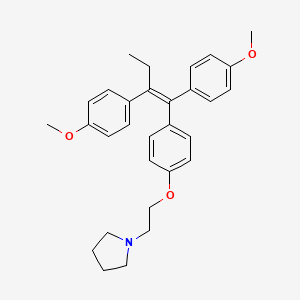![molecular formula C16H18O B14674714 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one CAS No. 36479-88-6](/img/structure/B14674714.png)
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is known for its unique bicyclic structure, which includes a camphor backbone modified with a methylphenyl group. It has been widely studied for its applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one typically involves the condensation of camphor with 4-methylbenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the camphor and the benzaldehyde. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methylphenyl group can be further functionalized with various substituents.
科学的研究の応用
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one has been extensively studied for its applications in:
Chemistry: It is used as a model compound in organic synthesis and reaction mechanism studies.
Medicine: Research has explored its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as hormone receptors. It has been shown to exhibit estrogenic activity by binding to estrogen receptors and modulating their activity . This interaction can lead to alterations in gene expression and cellular functions, contributing to its endocrine-disrupting effects.
類似化合物との比較
1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one is similar to other camphor derivatives, such as:
3-Benzylidene camphor: Another camphor derivative with a benzylidene group, known for its UV-absorbing properties.
4-Methylbenzylidene camphor: A closely related compound with similar chemical structure and applications.
Bicyclo[2.2.1]heptan-2-one derivatives: A class of compounds with a similar bicyclic structure, used in various chemical and industrial applications.
In comparison, this compound stands out due to its specific substitution pattern and unique combination of chemical and biological properties.
特性
CAS番号 |
36479-88-6 |
|---|---|
分子式 |
C16H18O |
分子量 |
226.31 g/mol |
IUPAC名 |
1-methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C16H18O/c1-11-3-5-12(6-4-11)9-14-13-7-8-16(2,10-13)15(14)17/h3-6,9,13H,7-8,10H2,1-2H3 |
InChIキー |
MGTNSXYSDXKKSE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=C2C3CCC(C3)(C2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


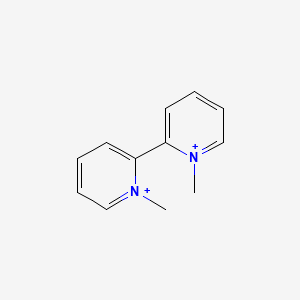

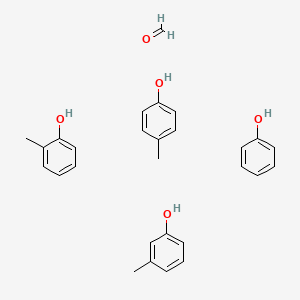
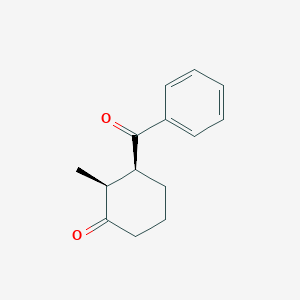

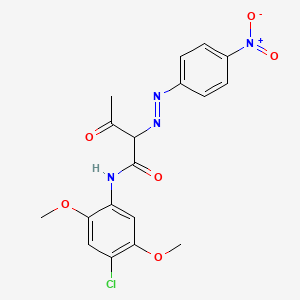
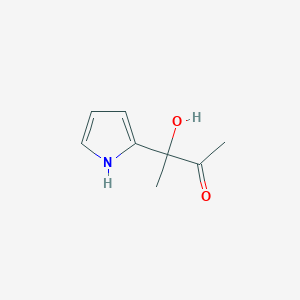
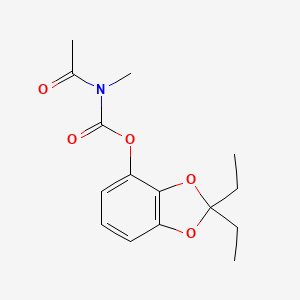
![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
